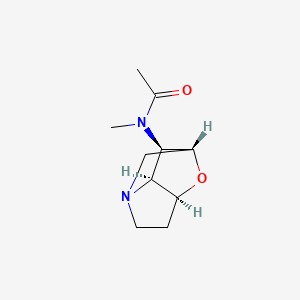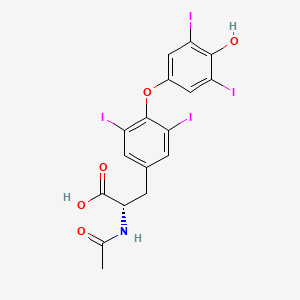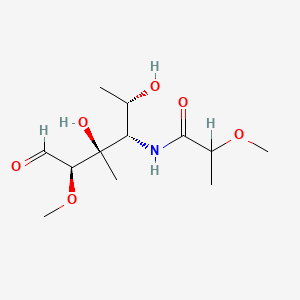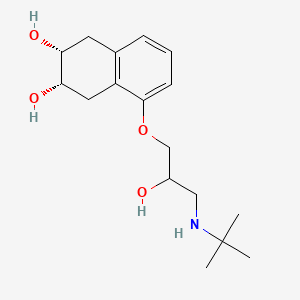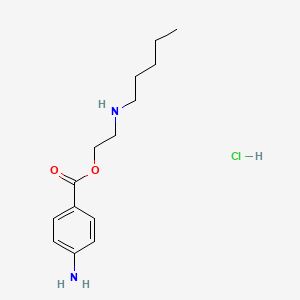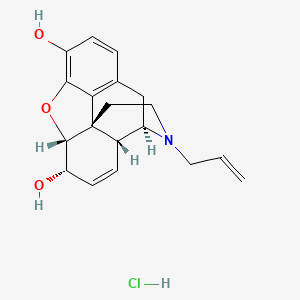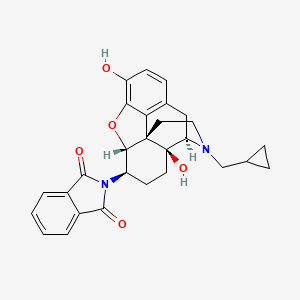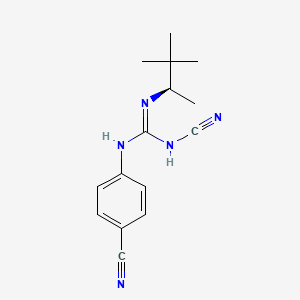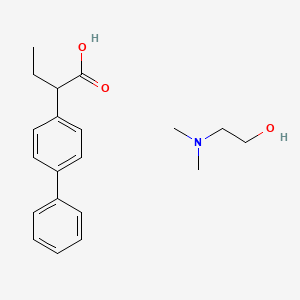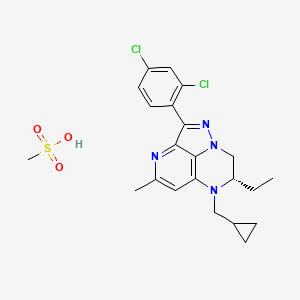
Mesilato de NBI-35965
Descripción general
Descripción
El clorhidrato de NBI 35965 es un antagonista selectivo, activo por vía oral y que penetra en el cerebro del receptor 1 del factor liberador de corticotropina (CRF1). Tiene una alta afinidad por CRF1 con un valor K de 4 nM y un valor pK de 8.5. Este compuesto no inhibe CRF2 y se sabe que reduce la producción de factor liberador de corticotropina o de hormona adrenocorticotrópica inducida por el estrés in vivo, mostrando efectos ansiolíticos .
Aplicaciones Científicas De Investigación
El clorhidrato de NBI 35965 tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un compuesto de herramienta para estudiar las relaciones estructura-actividad de los antagonistas del receptor del factor liberador de corticotropina.
Biología: Ayuda a comprender el papel de los receptores del factor liberador de corticotropina en las vías relacionadas con el estrés y la ansiedad.
Medicina: Se investiga por sus potenciales efectos terapéuticos en el tratamiento de los trastornos de ansiedad y las condiciones relacionadas con el estrés.
Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos que se dirigen al receptor 1 del factor liberador de corticotropina
Mecanismo De Acción
El clorhidrato de NBI 35965 ejerce sus efectos uniéndose selectivamente y antagonizando el receptor 1 del factor liberador de corticotropina (CRF1). Este receptor está involucrado en la vía de respuesta al estrés, y su inhibición conduce a una reducción de la producción de hormona adrenocorticotrópica y la posterior liberación de cortisol. Los efectos ansiolíticos del compuesto se atribuyen a este mecanismo, ya que ayuda a modular la respuesta del cuerpo al estrés .
Análisis Bioquímico
Biochemical Properties
NBI-35965 Mesylate plays a crucial role in biochemical reactions by selectively antagonizing the corticotropin-releasing factor receptor 1 (CRF1). This receptor is primarily involved in the stress response and is found in the hypothalamus. NBI-35965 Mesylate binds to CRF1 with high affinity, inhibiting the binding of corticotropin-releasing factor (CRF) and preventing the downstream signaling cascade. This interaction leads to a reduction in cyclic adenosine monophosphate (cAMP) accumulation and adrenocorticotropic hormone (ACTH) production . The compound does not significantly interact with corticotropin-releasing factor receptor 2 (CRF2), making it highly selective for CRF1 .
Cellular Effects
NBI-35965 Mesylate exerts significant effects on various cell types and cellular processes. In neuronal cells, it modulates the stress response by inhibiting CRF1-mediated signaling pathways. This inhibition leads to a decrease in the production of ACTH and other stress-related hormones . Additionally, NBI-35965 Mesylate has been shown to reduce stress-induced visceral hyperalgesia and colonic motor function in animal models . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of CRF1 .
Molecular Mechanism
The molecular mechanism of action of NBI-35965 Mesylate involves its selective binding to the corticotropin-releasing factor receptor 1 (CRF1). By binding to CRF1, NBI-35965 Mesylate prevents the interaction of corticotropin-releasing factor (CRF) with the receptor, thereby inhibiting the downstream signaling cascade. This inhibition results in a decrease in cyclic adenosine monophosphate (cAMP) accumulation and adrenocorticotropic hormone (ACTH) production . The compound’s high selectivity for CRF1 over corticotropin-releasing factor receptor 2 (CRF2) ensures targeted modulation of the stress response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of NBI-35965 Mesylate have been observed to change over time. The compound exhibits stability under standard storage conditions, with a shelf life of up to four years . In vitro and in vivo studies have shown that NBI-35965 Mesylate maintains its inhibitory effects on CRF1-mediated signaling pathways over extended periods . Long-term administration of the compound has been associated with sustained reductions in stress-induced ACTH production and visceral hyperalgesia .
Dosage Effects in Animal Models
The effects of NBI-35965 Mesylate vary with different dosages in animal models. At lower doses, the compound effectively reduces stress-induced ACTH production and visceral hyperalgesia . At higher doses, NBI-35965 Mesylate may exhibit toxic or adverse effects, including potential impacts on liver function and overall metabolic health . It is crucial to determine the optimal dosage to balance efficacy and safety in preclinical studies.
Metabolic Pathways
NBI-35965 Mesylate is involved in specific metabolic pathways related to the stress response. The compound interacts with enzymes and cofactors involved in the synthesis and degradation of corticotropin-releasing factor (CRF) and adrenocorticotropic hormone (ACTH) . By inhibiting CRF1, NBI-35965 Mesylate modulates the metabolic flux of these hormones, leading to altered levels of metabolites associated with the stress response .
Transport and Distribution
Within cells and tissues, NBI-35965 Mesylate is transported and distributed through specific transporters and binding proteins. The compound’s selective binding to corticotropin-releasing factor receptor 1 (CRF1) facilitates its localization to target tissues involved in the stress response . This targeted distribution ensures that NBI-35965 Mesylate exerts its effects primarily on CRF1-expressing cells and tissues .
Subcellular Localization
NBI-35965 Mesylate exhibits specific subcellular localization patterns that influence its activity and function. The compound is primarily localized to the plasma membrane, where it interacts with corticotropin-releasing factor receptor 1 (CRF1) . This localization is facilitated by targeting signals and post-translational modifications that direct NBI-35965 Mesylate to CRF1-expressing compartments . The compound’s subcellular localization is crucial for its selective inhibition of CRF1-mediated signaling pathways.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del clorhidrato de NBI 35965 implica la preparación de antagonistas tricíclicos del factor liberador de corticotropina-1. La ruta sintética detallada y las condiciones de reacción son típicamente información propietaria que poseen los fabricantes. implica múltiples pasos de síntesis orgánica, incluyendo la formación de la estructura central tricíclica y posteriores modificaciones del grupo funcional para lograr la selectividad y actividad deseadas .
Métodos de producción industrial
Los métodos de producción industrial para el clorhidrato de NBI 35965 no se divulgan públicamente en detalle. Generalmente, la producción implica técnicas de síntesis orgánica a gran escala, procesos de purificación como la cristalización o la cromatografía, y estrictas medidas de control de calidad para garantizar una alta pureza y consistencia .
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de NBI 35965 principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos en su estructura. También puede participar en reacciones de oxidación y reducción bajo condiciones específicas .
Reactivos y condiciones comunes
Los reactivos comunes utilizados en la síntesis y reacciones del clorhidrato de NBI 35965 incluyen varios disolventes orgánicos, ácidos, bases y agentes oxidantes o reductores. Las condiciones específicas dependen de la reacción deseada y de los grupos funcionales implicados .
Productos principales
Los productos principales formados a partir de las reacciones del clorhidrato de NBI 35965 son típicamente derivados con grupos funcionales modificados, que pueden alterar sus propiedades farmacológicas. Estos derivados se estudian a menudo para comprender las relaciones estructura-actividad y mejorar la eficacia y seguridad del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
- Metanosulfonato de NBI 35965
- R121919
- Antalarmina
Unicidad
El clorhidrato de NBI 35965 es único debido a su alta selectividad para el receptor 1 del factor liberador de corticotropina y su capacidad para penetrar en el cerebro, lo que lo convierte en una herramienta eficaz para estudiar las vías de estrés relacionadas con el sistema nervioso central. En comparación con otros compuestos similares, tiene una mayor afinidad por CRF1 y no inhibe CRF2, lo que reduce los posibles efectos fuera del objetivo .
Propiedades
IUPAC Name |
(10S)-9-(cyclopropylmethyl)-3-(2,4-dichlorophenyl)-10-ethyl-6-methyl-1,2,5,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N4.ClH/c1-3-15-11-27-21-18(26(15)10-13-4-5-13)8-12(2)24-20(21)19(25-27)16-7-6-14(22)9-17(16)23;/h6-9,13,15H,3-5,10-11H2,1-2H3;1H/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYUWBPFYXPUIO-RSAXXLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2C3=C(N1CC4CC4)C=C(N=C3C(=N2)C5=C(C=C(C=C5)Cl)Cl)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2C3=C(N1CC4CC4)C=C(N=C3C(=N2)C5=C(C=C(C=C5)Cl)Cl)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10849508 | |
| Record name | (7S)-6-(Cyclopropylmethyl)-2-(2,4-dichlorophenyl)-7-ethyl-4-methyl-7,8-dihydro-6H-1,3,6,8a-tetraazaacenaphthylene--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10849508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
603151-83-3 | |
| Record name | (7S)-6-(Cyclopropylmethyl)-2-(2,4-dichlorophenyl)-7-ethyl-4-methyl-7,8-dihydro-6H-1,3,6,8a-tetraazaacenaphthylene--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10849508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


